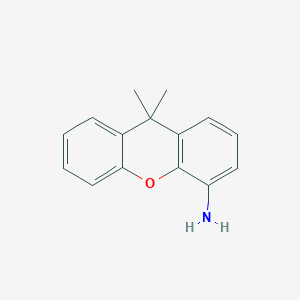
1-(2-Hydroxy-4-methylphenyl)octadecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4-methylphenyl)octadecan-1-one is an organic compound with the molecular formula C25H42O2 It is a member of the hydroxyketones family, characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) on an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Hydroxy-4-methylphenyl)octadecan-1-one can be synthesized through several methods. One common approach involves the reaction of stearoyl chloride with phenol in the presence of aluminum chloride. This reaction typically occurs in a solvent such as tetrachloroethane or nitrobenzene at elevated temperatures . Another method involves the Fries rearrangement of phenyl stearate with aluminum chloride .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-4-methylphenyl)octadecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-4-methylphenyl)octadecanoic acid.
Reduction: Formation of 1-(2-Hydroxy-4-methylphenyl)octadecan-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(2-Hydroxy-4-methylphenyl)octadecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)octadecan-1-one involves its interaction with specific molecular targets and pathways. For example, in copper extraction, the compound forms stable complexes with copper ions at the interface of aqueous and organic phases . This interfacial mechanism is crucial for the efficient extraction of copper from acidic solutions.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-4-methylphenyl)octadecan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a methyl group.
1-(4-Hydroxy-3-methylphenyl)-1-octadecanone: Similar structure but with the hydroxyl and methyl groups in different positions.
Propriétés
Numéro CAS |
909191-71-5 |
|---|---|
Formule moléculaire |
C25H42O2 |
Poids moléculaire |
374.6 g/mol |
Nom IUPAC |
1-(2-hydroxy-4-methylphenyl)octadecan-1-one |
InChI |
InChI=1S/C25H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(26)23-20-19-22(2)21-25(23)27/h19-21,27H,3-18H2,1-2H3 |
Clé InChI |
PRDXVZDBGHHBKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)C1=C(C=C(C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B12618567.png)
![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)
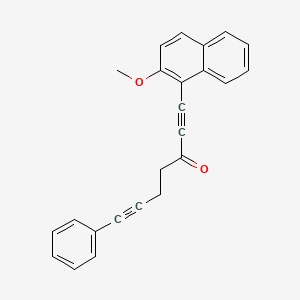
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)
![5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine](/img/structure/B12618601.png)

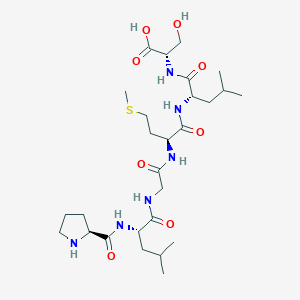
![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)


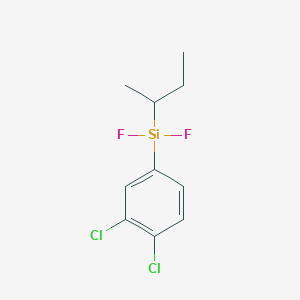
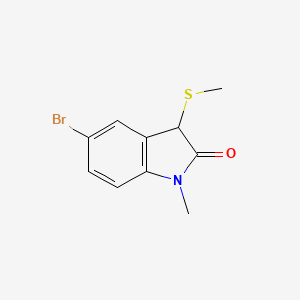
![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
